Cannabispirenone A

Neuroprotection Excitotoxicity Cell Viability

Non-cannabinoid spiroindan research demands authenticated reference compounds with verified bioactivity. Cannabispirenone A is a structurally confirmed neuroprotective tool compound for NMDA receptor studies, isolated from Cannabis sativa. • Attenuates NMDA-induced calcium influx at 10-20 µM in differentiated N2a cells, comparable to MK-801 • SC-XRD-confirmed absolute configuration with fully assigned ¹H/¹³C-NMR spectra for unambiguous identification • Validated synthetic precursor for Cannabispirone (hydrogenation) and α-/β-Cannabispiranols (borohydride reduction) Supplied with Certificate of Analysis and MSDS. Research-use-only guarantee ensures regulatory compliance for academic and pharmaceutical procurement.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
CAS No. 63213-00-3
Cat. No. B162232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabispirenone A
CAS63213-00-3
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2
InChIInChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3
InChIKeyMVYJADZNMQXLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cannabispirenone A Overview


Cannabispirenone A (CAS 63213-00-3) is a naturally occurring spiroindan-type non-cannabinoid phenol isolated from Cannabis sativa L. [1]. It belongs to the spiro-compound class characterized by a benzene ring fused with a cyclopentyl group connected to a cyclohexane unit in a spiroarrangement [2]. The compound has the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol [3]. Unlike major cannabinoids such as THC and CBD, Cannabispirenone A represents a distinct chemotype within the cannabis metabolome and has been documented as a characteristic marker of Thailand drug-type Cannabis varieties [4].

Why Cannabispirenone A Cannot Be Substituted


The spiroindan family comprises structurally related but functionally distinct compounds that cannot be interchangeably substituted in research applications [1]. Cannabispirenone A differs from its closest structural analog, Cannabispirenone B, by the position of the methoxy group on the aromatic ring—a distinction that dictates unique NMR spectroscopic signatures essential for analytical identification [2]. Furthermore, Cannabispirenone A exhibits documented neuroprotective activity against NMDA-induced excitotoxicity with quantified dose-response parameters in differentiated N2a cells, whereas equivalent quantitative bioactivity data for many spiroindan congeners including Cannabispirenone B remain unreported or uncharacterized [3]. In chemical synthesis applications, Cannabispirenone A serves as a specific synthetic intermediate for producing Cannabispirone via hydrogenation and α- and β-Cannabispiranols via borohydride reduction—pathways that are compound-specific and not transferable to other spirans without altering product outcomes [4]. Substitution without analytical verification introduces risks of misidentification, as demonstrated by recent corrections of previously misassigned spiroindan structures in the literature [5].

Cannabispirenone A Quantitative Evidence


Neuroprotection Against NMDA Excitotoxicity

Cannabispirenone A demonstrates concentration-dependent neuroprotective activity against NMDA-induced excitotoxicity in differentiated Neuro-2a cells, restoring cell viability from 58% (NMDA-treated baseline) to 87.3% at the highest tested concentration. The positive control MK-801 (10 µM), a well-established NMDA receptor antagonist, was used as comparator [1].

Neuroprotection Excitotoxicity Cell Viability

NMDA-Induced Calcium Modulation

Cannabispirenone A significantly inhibits intracellular calcium release induced by NMDA in differentiated Neuro-2a cells. The reduction in calcium loads achieved by Cannabispirenone A was reported as significantly comparable to that of MK-801 (10 µM), a reference NMDA antagonist [1].

Calcium Signaling NMDA Receptor Neuroprotection

Oxidative Stress Attenuation

Cannabispirenone A pretreatment significantly attenuates NMDA-induced reactive oxygen species (ROS) production and lipid peroxidation in differentiated Neuro-2a cells. The compound at varying doses (5-20 µM) significantly reduced NMDA-induced ROS accumulation as measured by DCFH-DA fluorescence, and reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation [1]. The positive control MK-801 (10 µM) showed comparable ROS reduction effects [1].

Oxidative Stress ROS Lipid Peroxidation

Synthetic Route Verification

Cannabispirenone A (2a) has been fully characterized via total synthesis, establishing its absolute configuration and structural relationship to the broader cannabis spiran family. Hydrogenation of synthetic Cannabispirenone A yields Cannabispirone (4), while borohydride reduction produces the epimeric α- and β-Cannabispiranols (6 and 5), which were separated by HPLC [1]. This synthetic validation distinguishes Cannabispirenone A from less well-characterized spiroindans such as Isocannabispirenone, for which comprehensive synthetic routes are not fully documented [2].

Organic Synthesis Spiro Compounds Chemical Identity

NMR-Based Differentiation

Cannabispirenone A and its closest structural analog Cannabispirenone B are distinguished by the position of the methoxy substituent on the aromatic ring, producing distinct and fully assigned 1H-NMR and 13C-NMR spectroscopic signatures [1]. Recent studies have established empirical rules using 13C NMR values to differentiate spiroindane isomers, and crystal structures of key spiroindans including 2a (Cannabispirenone A) have been determined by single-crystal X-ray diffraction (SC-XRD) [2].

NMR Spectroscopy Quality Control Structural Elucidation

CB1 Receptor Expression Modulation

Cannabispirenone A treatment (10-20 µM) increases cannabinoid receptor 1 (CB1) expression in differentiated Neuro-2a cells, whereas it does not appear to act as a direct CB1 agonist in the manner of classical cannabinoids [1]. This contrasts with direct-acting cannabinoids such as THC and synthetic CB1 agonists that activate the receptor without necessarily upregulating its expression [2].

Cannabinoid Receptor CB1 Mechanism of Action

Cannabispirenone A Applications


Neuroprotection and Excitotoxicity Studies

Cannabispirenone A serves as a validated tool compound for investigating NMDA receptor-mediated excitotoxicity and neuroprotective mechanisms. Researchers can employ this compound at 10-20 µM working concentrations in differentiated neuronal cell models (e.g., Neuro-2a, SH-SY5Y) to study calcium modulation, oxidative stress attenuation, and CB1 receptor-mediated signaling pathways [1]. The compound's documented ability to reduce intracellular calcium loads comparably to the reference antagonist MK-801 [1] makes it suitable for comparative pharmacology studies examining non-cannabinoid cannabis constituents with neuroprotective potential.

Cannabis Chemotype & Metabolomics

Cannabispirenone A functions as a diagnostic chemical marker for Thailand drug-type Cannabis varieties in phytochemical profiling and chemotaxonomic studies [2]. As a spiroindan compound distinct from major cannabinoids, it enables comprehensive metabolomic characterization of Cannabis sativa accessions. Laboratories conducting cannabis chemotype analysis can employ Cannabispirenone A as an authenticated reference standard for LC-MS or HPLC-based metabolomics workflows, particularly when investigating non-cannabinoid secondary metabolite profiles [3].

Spiroindan Derivatization

Cannabispirenone A is a validated starting material for the synthesis of downstream spiroindan congeners. Hydrogenation of Cannabispirenone A yields Cannabispirone, while borohydride reduction produces the epimeric α- and β-Cannabispiranols, which can be separated by preparative HPLC [4]. Synthetic chemistry laboratories pursuing spirocycle-containing drug candidates or natural product analog synthesis can utilize Cannabispirenone A as an authenticated intermediate for generating structurally defined spiroindan derivatives with established reaction conditions [5].

Analytical Method Development

Cannabispirenone A serves as a reference compound for developing and validating analytical methods for spiroindan detection and quantification. With fully assigned 1H-NMR and 13C-NMR spectra [6] and crystal structure confirmation by SC-XRD [3], this compound provides a robust standard for establishing NMR-based identification protocols and chromatographic methods. Quality control laboratories can leverage these validated spectroscopic signatures to authenticate Cannabispirenone A-containing research materials and verify compound identity in natural product extracts.

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